Superior Selectivity Over FGFR1 and FGFR4 Compared to Pan-FGFR Inhibitors
FGFR2-IN-3 demonstrates profound selectivity for FGFR2 over FGFR1 and FGFR4. In direct biochemical assays, it exhibits >250-fold selectivity over FGFR1 and >5,000-fold selectivity over FGFR4 [1]. This is a stark contrast to pan-FGFR inhibitors like infigratinib, which potently inhibit all four FGFR isoforms (e.g., FGFR1 IC50 = 0.9 nM, FGFR4 IC50 = 60 nM) and cause dose-limiting toxicities .
| Evidence Dimension | Fold-Selectivity vs. FGFR Isoforms |
|---|---|
| Target Compound Data | >250-fold (FGFR1), >5,000-fold (FGFR4) |
| Comparator Or Baseline | Infigratinib: ~67-fold (FGFR1/FGFR4 ratio based on IC50s) |
| Quantified Difference | FGFR2-IN-3 shows a >3.7-fold improvement in FGFR1 selectivity and a >75-fold improvement in FGFR4 selectivity over the comparator. |
| Conditions | In vitro biochemical kinase assays |
Why This Matters
This degree of selectivity is a primary driver of procurement value, enabling robust FGFR2 inhibition in vivo without the on-target FGFR1/4 toxicities that limit pan-FGFR inhibitors.
- [1] Subbiah V, Sahai V, Maglic D, Bruderek K, Touré BB, Zhao S, et al. RLY-4008, the First Highly Selective FGFR2 Inhibitor with Activity across FGFR2 Alterations and Resistance Mutations. Cancer Discov. 2023 Sep 6;13(9):2012-2031. View Source
